molecular formula C13H19Cl2FN2O B2595125 6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride CAS No. 2197055-40-4

6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride

Cat. No.: B2595125
CAS No.: 2197055-40-4
M. Wt: 309.21
InChI Key: QDEFXJCFXFNWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2FN2O and its molecular weight is 309.21. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Activity and Structure-Affinity Relationships : A study by Maestrup, E. G., et al. (2011) focused on developing a fluorinated radiotracer for imaging σ(1) receptors in the central nervous system. This research utilized a series of (2-fluoroethyl) substituted spirocyclic piperidines, which showed higher σ(1) affinity and selectivity than other derivatives. The study highlighted the potential of these compounds in neuroimaging and receptor analysis (Maestrup et al., 2011).

  • Novel Scaffold Synthesis for Drug Discovery : Willand, N., et al. (2004) described the synthesis of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold. This study presented a new avenue for the combinatorial synthesis of drug-like molecules, indicating its significance in medicinal chemistry and drug development (Willand et al., 2004).

  • Antihypertensive Activity : Research by Clark, R., et al. (1983) explored the antihypertensive activity of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones in spontaneously hypertensive rats. This study provided insights into the structure-activity relationships of these compounds, suggesting their potential use in hypertension treatment (Clark et al., 1983).

  • Analgesic and Antihypertensive Activities : Novelli, F., and Sparatore, F. (1996) synthesized a set of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives and conducted a broad pharmacological screening. The compounds mainly exhibited analgesic and antihypertensive activities, indicating their therapeutic potential in these areas (Novelli & Sparatore, 1996).

  • Synthesis and SAR Studies : Maier, C., and Wünsch, B. (2003) reported the synthesis of spiro[[2]benzoxepine-1,4′-piperidine] ring system and evaluated the compounds for σ1- and σ2-receptor affinity. The study provided valuable information on the structure-activity relationships of these compounds, contributing to the understanding of receptor ligand interactions (Maier & Wünsch, 2003).

Safety and Hazards

  • Toxicity : Consult safety data sheets (SDS) for detailed toxicity information .

Properties

IUPAC Name

6-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.2ClH/c14-10-2-1-3-11-12(10)16-9-6-13(17-11)4-7-15-8-5-13;;/h1-3,15-16H,4-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEFXJCFXFNWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC3=C(O2)C=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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